This compound is derived from the broader category of thienopyridines, which are known for their pharmacological significance, particularly in medicinal chemistry. Thienopyridines have been explored for their roles as kinase inhibitors and other therapeutic applications. The specific structure of 6-methylthieno[3,2-c]pyridin-4-amine suggests potential utility in drug development, particularly in targeting various biological pathways.
The synthesis of 6-methylthieno[3,2-c]pyridin-4-amine can be achieved through several methods, primarily involving condensation reactions and cyclization processes.
The molecular structure of 6-methylthieno[3,2-c]pyridin-4-amine features a fused ring system comprising a thieno ring and a pyridine ring. Key structural characteristics include:
6-Methylthieno[3,2-c]pyridin-4-amine participates in various chemical reactions that can modify its structure or introduce functional groups:
The mechanism of action for 6-methylthieno[3,2-c]pyridin-4-amine is primarily associated with its potential role as an inhibitor in various biological pathways:
6-Methylthieno[3,2-c]pyridin-4-amine has several promising applications:
Thienopyridines represent a significant class of bicyclic heterocyclic compounds formed by the fusion of thiophene and pyridine rings. The orientation of this fusion generates distinct isomeric structures, classified as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[3,4-b]pyridine, and thieno[3,2-c]pyridine systems. Among these, the thieno[3,2-c]pyridine scaffold features a sulfur atom at position 1 and a nitrogen atom at position 4 within the fused bicyclic system, creating a unique electronic environment. This specific arrangement enables charge delocalization across the heterocycle, significantly influencing its physicochemical properties and biological interactions [1] [6].
The molecular architecture of 6-methylthieno[3,2-c]pyridin-4-amine (C₈H₈N₂S, molecular weight 164.23 g/mol) exemplifies this structural class. Its core consists of a thieno[3,2-c]pyridine ring with an exocyclic primary amine at position 4 and a methyl substituent at position 6. This methyl group profoundly impacts the molecule’s electronic distribution and steric profile. Crystallographic analyses reveal that the methyl group at C6 slightly distorts the ring planarity, enhancing lipophilicity compared to unsubstituted analogs. The amine group at C4 participates in hydrogen bonding and acts as a hydrogen bond donor/acceptor, crucial for biomolecular recognition .
Table 1: Structural Characteristics of Key Thieno[3,2-c]pyridine Derivatives
Compound | Substituent Position | Molecular Formula | Key Structural Features |
---|---|---|---|
Thieno[3,2-c]pyridin-4-amine | H at C6 | C₇H₆N₂S | Planar ring system; primary amine at C4 |
6-Methylthieno[3,2-c]pyridin-4-amine | CH₃ at C6 | C₈H₈N₂S | Methyl-induced ring distortion; enhanced lipophilicity |
6-Ethylthieno[2,3-d]pyrimidin-4-amine | C₂H₅ at C6 | C₈H₉N₃S | Ethyl group; pyrimidine nitrogen at position 1 |
The synthetic exploration of thieno[3,2-c]pyridines originated in the mid-20th century, with early methods relying on multistep sequences involving hazardous reagents and low yields. Initial approaches utilized condensation reactions between substituted pyridines and thioketones or thioesters, often requiring harsh acidic or basic conditions that limited functional group tolerance. For instance, unsubstituted thieno[3,2-c]pyridin-4-amine synthesis involved cyclization of 4-aminothiophene derivatives with α-halocarbonyl compounds, a process plagued by regioselectivity issues and poor atom economy .
A transformative advancement emerged with the adaptation of the Gewald reaction for thienopyridine synthesis. This multicomponent reaction elegantly constructs the thiophene ring by condensing carbonyl compounds (typically ketones), activated nitriles (e.g., ethyl cyanoacetate), and elemental sulfur. Applied to 4-piperidone derivatives, this strategy enabled efficient access to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediates, which could be aromatized to the fully unsaturated systems. For 6-methylthieno[3,2-c]pyridin-4-amine, synthetic routes evolved to incorporate methyl substituents at the ketone stage (e.g., using 4-methylcyclohexanone), followed by dehydrogenation. Modern refinements employ catalytic dehydrogenation (e.g., palladium/charcoal) instead of stoichiometric oxidants like chloranil, improving yield and sustainability [8] .
Contemporary synthesis of 6-methylthieno[3,2-c]pyridin-4-amine (CAS 184913-08-4) typically involves:
Table 2: Evolution of Synthetic Methods for 6-Methylthieno[3,2-c]pyridin-4-amine
Era | Primary Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
1960s-1980s | Condensation Cyclization | Thiourea/α-haloketones; reflux, 12-24h | 20-40% | Low regioselectivity; side product formation |
1990s-2000s | Gewald Reaction + Aromatization | 4-Methylcyclohexanone/S₈; chloranil oxidation | 45-65% | Toxic oxidants; multi-step purification |
2010s-Present | Microwave-Assisted Cyclization | Formamide/POCl₃; microwave, 120°C, 30min | 75-90% | Specialized equipment required |
6-Methylthieno[3,2-c]pyridin-4-amine occupies a privileged position in medicinal chemistry as a versatile pharmacophore and bioisostere of purine nucleobases. Its molecular architecture combines hydrogen-bonding capabilities (via the exocyclic amine) with enhanced lipophilicity and metabolic stability (imparted by the methyl group), enabling optimal interactions with diverse biological targets. This compound serves as a critical scaffold in designing inhibitors for enzymes and receptors implicated in major human diseases [3] [6].
Key therapeutic applications stem from its role as a kinase inhibitor template. The planar thienopyridine system mimics the adenine ring of ATP, allowing competitive binding at kinase ATP pockets. The methyl group at C6 strategically occupies hydrophobic regions adjacent to the ATP-binding cleft, enhancing binding affinity and selectivity. For instance, derivatives bearing substituted benzyl groups on the exocyclic amine demonstrate nanomolar inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), targets critical in oncology and angiogenesis. Molecular modeling confirms that the methyl group contributes -1.2 to -2.3 kcal/mol binding energy through van der Waals interactions with nonpolar kinase subpockets [4] [8].
Beyond kinase inhibition, this scaffold exhibits multifaceted pharmacological activities:
Table 3: Biological Targets and Activities of 6-Methylthieno[3,2-c]pyridin-4-amine Derivatives
Therapeutic Area | Molecular Target | Derivative Structure | Potency | Mechanistic Insight |
---|---|---|---|---|
Oncology | VEGFR-2 Kinase | N-(4-Methoxybenzyl)-6-methylthieno[3,2-c]pyridin-4-amine | IC₅₀ = 32.9 µM | ATP-competitive inhibition; hydrophobic pocket occupancy by methyl |
Hematology | P2Y12 Receptor | Unmodified 6-methylthieno[3,2-c]pyridin-4-amine | Moderate inhibition | Structural analog of active metabolite of clopidogrel |
Infectious Disease | Bacterial Topoisomerase IV | Mannich base derivatives | MIC = 2–8 µg/mL (S. aureus) | Disruption of DNA gyrase function |
Oncology | Hsp90 ATPase | Ethyl ester/piperazine hybrids | IC₅₀ = 10.8 µM (HSC3) | Binding to N-terminal ATP pocket; client protein degradation |
The compound’s drug-likeness is evidenced by favorable computed physicochemical properties: molecular weight (164.23 g/mol), LogP (2.0–2.5), hydrogen bond donors (1), and hydrogen bond acceptors (2), aligning with Lipinski’s rule of five. These attributes, combined with its synthetic tractability, solidify 6-methylthieno[3,2-c]pyridin-4-amine as a cornerstone scaffold in rational drug design across therapeutic areas [8].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: